DHFR Inhibitory Activity: 1,3-Dimethyl Analog Benchmark vs. Target Compound
No quantitative DHFR inhibition data are available for the target compound CAS 505080-86-4. The closest structurally characterized analog, 8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 333752-53-7), inhibits E. coli DHFR with Ki = 20 nM [1]. The target compound differs by having only an N3-methyl group (N1 unsubstituted), which introduces a hydrogen-bond donor at N1 absent in the analog. Published SAR for purine-2,6-diones indicates that N1 substitution status can shift selectivity between DHFR and other purine-binding enzymes [2]. Direct head-to-head data are required to quantify the impact of this structural difference on DHFR potency.
| Evidence Dimension | DHFR inhibition potency |
|---|---|
| Target Compound Data | Not available in allowed sources |
| Comparator Or Baseline | CAS 333752-53-7 (1,3-dimethyl analog): Ki = 20 nM vs. E. coli DHFR [1] |
| Quantified Difference | Cannot be calculated; data gap exists |
| Conditions | Enzymatic assay: Negative logarithm of inhibition constant against DHFR in Escherichia coli [1] |
Why This Matters
DHFR inhibition is a validated antibacterial and anticancer mechanism; the N1-unsubstituted target may exhibit altered DHFR affinity and selectivity relative to the 1,3-dimethyl analog, making it a distinct research tool if differential activity is confirmed.
- [1] BindingDB. BDBM50407857 (CHEMBL333752). Ki = 20 nM; Target: DHFR (E. coli). Scripps Research Institute/ChEMBL. Accessed 2026-04-29. View Source
- [2] Patent US10202379, Reference Example 629. Purine-2,6-dione derivatives as DPP-IV inhibitors. Google Patents. Accessed 2026-04-29. View Source
